molecular formula C19H19N3O5S B3536420 3-(2-nitrophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide

3-(2-nitrophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide

Cat. No. B3536420
M. Wt: 401.4 g/mol
InChI Key: UFERQRGTDSXHMV-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-nitrophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide, also known as NPPB, is a chemical compound that has been extensively studied for its applications in scientific research. NPPB is a potent inhibitor of various ion channels, including chloride channels and aquaporins. Its unique properties make it an essential tool for studying the physiological and biochemical effects of ion channels.

Mechanism of Action

3-(2-nitrophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide's mechanism of action involves the inhibition of ion channels by binding to specific sites on the channel protein. It has been shown to inhibit both voltage-gated and ligand-gated chloride channels, as well as aquaporins. The inhibition of these channels leads to a decrease in ion flux and the disruption of cellular processes.
Biochemical and Physiological Effects:
3-(2-nitrophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide has been shown to have a range of biochemical and physiological effects. It has been used to study the regulation of cell volume, the role of chloride channels in neuronal signaling, and the effects of aquaporin inhibition on fluid secretion. Additionally, 3-(2-nitrophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide has been used to study the effects of ion channel dysfunction in various diseases, including cystic fibrosis and epilepsy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2-nitrophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide in lab experiments is its potency and specificity for ion channels. It has been shown to be effective at inhibiting a range of channels, making it a versatile tool for studying various physiological processes. However, one of the limitations of 3-(2-nitrophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide is its toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of lab personnel and experimental subjects.

Future Directions

There are several future directions for the use of 3-(2-nitrophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide in scientific research. One area of interest is the development of 3-(2-nitrophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide analogs with improved specificity and potency for specific ion channels. Additionally, 3-(2-nitrophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide has shown promise as a potential therapeutic agent for various diseases, including cystic fibrosis and epilepsy. Further research is needed to explore the potential clinical applications of 3-(2-nitrophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide and its analogs. Finally, 3-(2-nitrophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide's ability to inhibit aquaporins makes it a promising tool for studying the role of these channels in various physiological processes, including fluid secretion and osmoregulation.

Scientific Research Applications

3-(2-nitrophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide has been widely used in scientific research for its ability to inhibit ion channels. Chloride channels and aquaporins are essential for various physiological processes, including cell volume regulation, fluid secretion, and neuronal signaling. By inhibiting these channels, 3-(2-nitrophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide has been used to study the physiological and biochemical effects of these processes.

properties

IUPAC Name

(E)-3-(2-nitrophenyl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c23-19(12-7-15-5-1-2-6-18(15)22(24)25)20-16-8-10-17(11-9-16)28(26,27)21-13-3-4-14-21/h1-2,5-12H,3-4,13-14H2,(H,20,23)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFERQRGTDSXHMV-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.